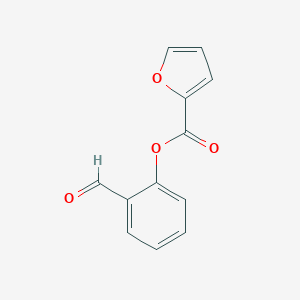
5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as EMPA and has been subject to extensive research to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of EMPA involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. EMPA also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, EMPA has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that EMPA has several biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and cancer cell proliferation. EMPA has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. Furthermore, EMPA has been found to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMPA for laboratory experiments is its low toxicity profile, which allows for the safe handling and use of the compound. EMPA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of EMPA is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of EMPA. One potential direction is the optimization of its synthesis method to achieve even higher yields and purity of the compound. Additionally, further studies are needed to explore the full extent of EMPA's potential applications in various scientific fields, including drug discovery and neurodegenerative disease research. Finally, the development of new derivatives of EMPA with enhanced properties and efficacy is also an area of future research.
Synthesemethoden
The synthesis method of EMPA involves the reaction of 4-ethylphenylhydrazine with 4-methylbenzoyl chloride to form 4-ethylphenylhydrazine 4-methylbenzoate. This intermediate is then reacted with 3-hydroxy-1-(2-hydroxypropyl)-2,5-pyrrolinedione to form the final product, EMPA. The synthesis method of EMPA has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
EMPA has shown potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biochemistry. Studies have shown that EMPA has anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. EMPA has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C23H25NO4 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO4/c1-4-16-7-11-17(12-8-16)20-19(21(26)18-9-5-14(2)6-10-18)22(27)23(28)24(20)13-15(3)25/h5-12,15,20,25-26H,4,13H2,1-3H3/b21-19- |
InChI-Schlüssel |
QBRCFZXRHBUHID-VZCXRCSSSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CC(C)O |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)